molecular formula C18H20N2O2 B2976411 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide CAS No. 392236-65-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide

Cat. No.: B2976411
CAS No.: 392236-65-6
M. Wt: 296.37
InChI Key: XIKIBVCKIITEPL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide is a synthetic small molecule featuring a benzo[cd]indole core fused with a pivalamide (2,2-dimethylpropanamide) substituent at the 6-position. The compound’s structure includes a 1-ethyl group and a 2-oxo-1,2-dihydro moiety, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-5-20-14-10-9-13(19-17(22)18(2,3)4)11-7-6-8-12(15(11)14)16(20)21/h6-10H,5H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIBVCKIITEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C(C)(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Oxidation: The indole derivative is then oxidized to form the 2-oxo group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Amidation: The final step involves the reaction of the indole derivative with pivaloyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide with structurally or functionally related compounds, emphasizing molecular features, synthesis, and biological activity.

Structural Analogues of Benzo[cd]indole Derivatives

Compounds sharing the benzo[cd]indole core but differing in substituents include:

Compound Name Core Structure Substituent Key Properties
This compound (Target Compound) Benzo[cd]indole Pivalamide Bulky tert-butyl group enhances lipophilicity; potential metabolic stability.
N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4a) Benzo[cd]indole Sulfonamide Sulfonamide group improves solubility; showed TNF-α inhibition via SPR assays .
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) Benzo[cd]indole Sulfonamide Bioactivity in NF-κB reporter assays; moderate yield (68%) .

Key Observations :

  • Substituent Effects : The pivalamide group in the target compound likely reduces solubility compared to sulfonamide analogs but may improve membrane permeability due to increased lipophilicity.
  • Biological Activity : Sulfonamide derivatives (e.g., 4a, 4e) demonstrated competitive inhibition of TNF-α binding to TNFR1-ECD (SPR IC₅₀: 0.1–1 µM) and NF-κB pathway modulation . The target compound’s activity remains unstudied but could differ due to steric hindrance from the pivalamide group.
Pivalamide-Containing Pyridine Derivatives

Pyridine-based pivalamides share the tert-butylamide group but differ in core structure:

Compound Name Core Structure Substituent Molecular Weight Notable Features
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Pivalamide 366.58 g/mol Halogen and formyl groups enhance reactivity for cross-coupling .
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide Pyridine Pivalamide 378.19 g/mol Iodo and methoxy groups facilitate further functionalization .

Key Observations :

  • Core Differences : The benzo[cd]indole core in the target compound is planar and aromatic, favoring π-π stacking in biological targets, whereas pyridine derivatives are more polar and electronically versatile.
  • Applications : Pyridine pivalamides are often intermediates in catalysis or drug synthesis, whereas benzo[cd]indole derivatives (e.g., sulfonamides) target inflammatory pathways .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide is a synthetic organic compound that belongs to the class of indole derivatives. Its unique structural features, including an indole core fused with a benzene ring and an ethyl group, suggest significant potential for various biological applications. This article aims to summarize the biological activity of this compound based on existing research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is approximately C15H17N2O2C_{15}H_{17}N_{2}O_{2} with a molecular weight of about 257.31 g/mol. The compound's structure is characterized by the following features:

  • Indole Core : A bicyclic structure that is known for its diverse biological activities.
  • Pivalamide Moiety : Enhances the compound's lipophilicity and potential interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, primarily in the following areas:

1. Anticancer Activity

Research has shown that compounds with similar structural characteristics can interact with proteins involved in cancer cell signaling pathways. This compound may have potential as an anticancer agent by modulating these pathways.

2. Enzyme Inhibition

The compound has been investigated for its binding affinity to various enzymes linked to cancer progression and inflammation. Molecular docking studies suggest that it may inhibit specific enzymes involved in these processes.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
N-(1-pyridinyl)-2-(4-methoxyphenyl)acetamideC_{14}H_{14}N_{2}O_{3}Contains pyridine; different pharmacological profile
N-(4-fluorophenyl)-N-(1-methylindolyl)acetamideC_{15}H_{14}F_{1}N_{1}O_{1}Fluorinated phenyl group; altered electronic properties
N-(1-methylindolyl)-4-methylbenzamideC_{16}H_{16}N_{2}O_{1}Lacks pivalamide moiety; potential anticancer activity

While detailed mechanisms are still under investigation, initial findings suggest that this compound may exert its biological effects through:

  • Receptor Binding : Potential interaction with nuclear receptors involved in gene expression.
  • Signal Transduction Pathways : Modulation of pathways such as PI3K/Akt and MAPK, which are critical in cancer biology.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in preclinical models:

Case Study 1: In Vivo Efficacy

In a study involving mouse models of cancer, compounds structurally related to this compound demonstrated significant tumor growth inhibition when administered at specific dosages.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies showed that these compounds have favorable absorption and distribution profiles, suggesting good bioavailability which is crucial for therapeutic efficacy.

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